molecular formula C7H11N5O2 B11074580 4-amino-6-morpholino-1H-s-triazin-2-one CAS No. 2045-26-3

4-amino-6-morpholino-1H-s-triazin-2-one

Cat. No.: B11074580
CAS No.: 2045-26-3
M. Wt: 197.19 g/mol
InChI Key: GSPGSNZRRPMNOP-UHFFFAOYSA-N
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Description

4-amino-6-morpholino-1H-s-triazin-2-one is a compound belonging to the class of 1,3,5-triazines, which are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-morpholino-1H-s-triazin-2-one typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with morpholine and ammonia. The reaction is carried out in a solvent such as dioxane or water, with sodium carbonate as a base to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often involve heating the mixture to temperatures between 70-80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to reduce reaction times and improve yields . This method involves the use of a multimode reactor, which allows for efficient heating and better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-amino-6-morpholino-1H-s-triazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, substitution with morpholine yields this compound, while substitution with other amines or alcohols yields different triazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-6-morpholino-1H-s-triazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various nucleophilic substitutions makes it a versatile intermediate in the synthesis of a wide range of biologically active compounds .

Properties

CAS No.

2045-26-3

Molecular Formula

C7H11N5O2

Molecular Weight

197.19 g/mol

IUPAC Name

6-amino-4-morpholin-4-yl-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C7H11N5O2/c8-5-9-6(11-7(13)10-5)12-1-3-14-4-2-12/h1-4H2,(H3,8,9,10,11,13)

InChI Key

GSPGSNZRRPMNOP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=O)NC(=N2)N

Origin of Product

United States

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